methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride
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Overview
Description
Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride is a chemical compound with the molecular formula C₇H₉NO₂S·HCl. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride typically involves the reaction of methyl 4-amino-2-methylthiophene-3-carboxylate with hydrochloric acid. One common method includes the following steps :
- Dissolve methyl 4-amino-2-methylthiophene-3-carboxylate in an appropriate solvent such as methanol.
- Add hydrochloric acid to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but different substitution pattern.
Methyl 2-amino-4-methylthiophene-3-carboxylate: Another isomer with different substitution.
Methyl 4-amino-3-methylthiophene-2-carboxylate: Similar compound with a different position of the amino group.
Uniqueness
Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications .
Properties
CAS No. |
78648-43-8 |
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Molecular Formula |
C7H10ClNO2S |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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